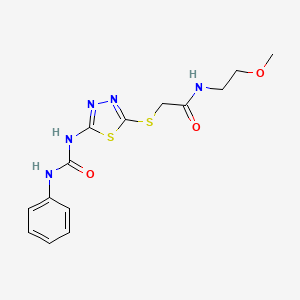

N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Phenylcarbamoylamino Group: This step involves the reaction of the thiadiazole derivative with phenyl isocyanate to introduce the phenylcarbamoylamino group.

Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole derivative with a suitable thiol compound.

Formation of the Final Compound: The final step involves the reaction of the intermediate with 2-methoxyethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would yield an amine.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: As a lead compound for the development of new drugs.

Industry: As a component in the formulation of agrochemicals or materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide would depend on its specific biological activity. Generally, thiadiazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The exact pathways involved would require detailed biochemical studies.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-1,3,4-thiadiazole: Known for its antimicrobial and antifungal properties.

5-Phenyl-1,3,4-thiadiazole-2-thiol: Studied for its potential anticancer activity.

N-(2-methoxyethyl)-2-[[5-(methylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide: A similar compound with a methylcarbamoylamino group instead of a phenylcarbamoylamino group.

Uniqueness

N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is unique due to the presence of the phenylcarbamoylamino group, which may impart specific biological activities or chemical properties that are distinct from other thiadiazole derivatives.

Actividad Biológica

N-(2-methoxyethyl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound derived from the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.

Structure and Properties

The compound features a thiadiazole ring , which is known for its pharmacological significance. The presence of the phenylureido group enhances its biological profile. The molecular structure can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₂S

- Molecular Weight : 281.35 g/mol

- SMILES Notation : CC(COC)N(C(=O)C(SC(=N)C1=CC=CC=C1)=O)C

Cytotoxicity Studies

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Compound Evaluation : A series of thiadiazole derivatives were tested against human cancer cell lines such as HT-29 (colon cancer), A431 (skin cancer), and PC3 (prostate cancer). The cytotoxicity was assessed using the MTT assay.

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 9e | A431 | 4.27 | Induces apoptosis |

| 9e | HT-29 | 0.52 | VEGFR-2 inhibition |

| 9e | PC3 | 0.28 | Apoptosis via Bax/Bcl-2 modulation |

The compound 9e showed the highest cytotoxicity against the A431 cell line, indicating its potential as an effective anticancer agent .

Mechanistic Insights

The mechanism of action for the compound involves:

- Induction of Apoptosis : Western blot analysis revealed that treatment with compound 9e led to an upregulation of pro-apoptotic protein Bax and downregulation of anti-apoptotic protein Bcl-2 in A431 cells.

- Inhibition of VEGFR-2 : The compound inhibited the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. Studies indicate that compounds containing the thiadiazole moiety exhibit activity against both bacterial and fungal strains.

Antibacterial and Antifungal Effects

A review highlighted that various thiadiazole derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common fungal strains.

| Activity Type | Target Organisms | MIC (µg/mL) |

|---|---|---|

| Antibacterial | S. aureus | 32.6 |

| E. coli | 47.5 | |

| Antifungal | A. niger | 25.0 |

| C. albicans | 30.0 |

The presence of substituents on the thiadiazole ring significantly influences the antimicrobial efficacy .

Case Study 1: Anticancer Efficacy

In a specific study involving a newly synthesized series of thiadiazole derivatives, researchers found that certain compounds exhibited potent anticancer activities with IC50 values in the low micromolar range against various cancer cell lines. The study concluded that structural modifications could enhance biological activity significantly.

Case Study 2: Synergistic Effects

Another investigation explored the synergistic effects of combining thiadiazole derivatives with conventional antibiotics, leading to enhanced antibacterial activity against resistant strains of bacteria. This suggests potential for developing combination therapies utilizing these compounds .

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O3S2/c1-22-8-7-15-11(20)9-23-14-19-18-13(24-14)17-12(21)16-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,20)(H2,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYABUVOGOBUOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.